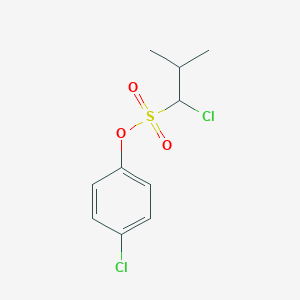
4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate is an organic compound that features a sulfonate group attached to a chlorinated aromatic ring and a chlorinated alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate typically involves the reaction of 4-chlorophenol with 1-chloro-2-methylpropane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorinated alkyl chain can be reduced to form hydrocarbons or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation: Formation of chlorinated quinones or other oxidized aromatic compounds.
Reduction: Formation of dechlorinated hydrocarbons or reduced sulfonate derivatives.
Scientific Research Applications
4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate exerts its effects involves its reactivity towards nucleophiles. The sulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be harnessed to modify biological molecules or to synthesize new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate: Unique due to the presence of both a chlorinated aromatic ring and a chlorinated alkyl chain.
4-Chlorophenyl 1-chloro-2-methylpropane: Lacks the sulfonate group, resulting in different reactivity and applications.
4-Chlorophenyl sulfonate:
Uniqueness
The combination of a chlorinated aromatic ring and a chlorinated alkyl chain in this compound imparts unique reactivity, making it a valuable compound for various chemical transformations and applications in research and industry.
Properties
CAS No. |
53459-19-1 |
|---|---|
Molecular Formula |
C10H12Cl2O3S |
Molecular Weight |
283.17 g/mol |
IUPAC Name |
(4-chlorophenyl) 1-chloro-2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C10H12Cl2O3S/c1-7(2)10(12)16(13,14)15-9-5-3-8(11)4-6-9/h3-7,10H,1-2H3 |
InChI Key |
CMGUMLCDRLFWJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(S(=O)(=O)OC1=CC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


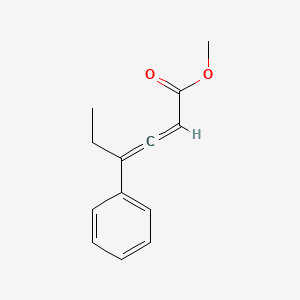
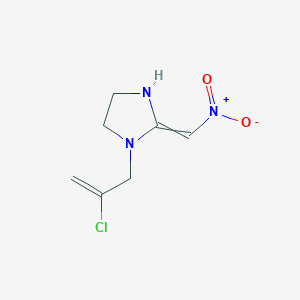
![4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14632332.png)
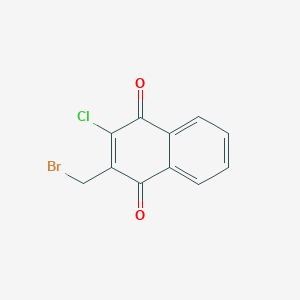
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enyl carbonate](/img/structure/B14632341.png)
![3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14632343.png)
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride](/img/structure/B14632348.png)
oxophosphanium](/img/structure/B14632362.png)
![[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol](/img/structure/B14632366.png)
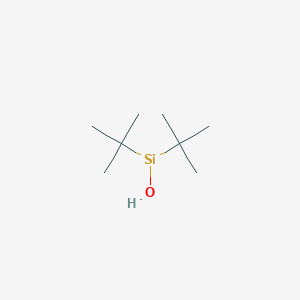
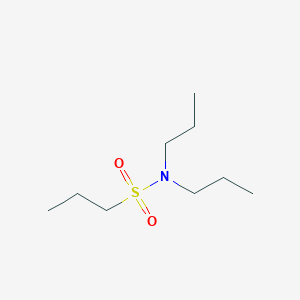
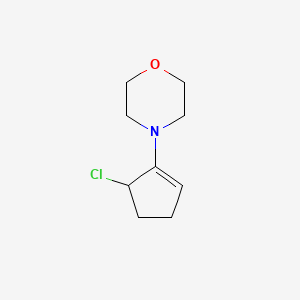
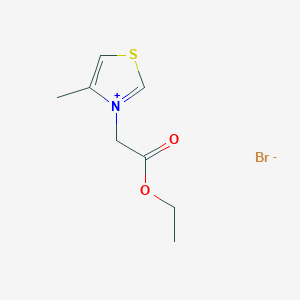
![1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]](/img/structure/B14632398.png)
